
Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16FNO5S and its molecular weight is 317.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Pyridonecarboxylic acids, which are synthesized using compounds similar to Benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate, have shown significant antibacterial activity. They are more active than enoxacin and are considered promising for further biological study (Egawa et al., 1984).
Medicinal Chemistry Applications
- 4-Fluoropyrrolidine derivatives, closely related to the compound , are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis offers valuable intermediates for medicinal applications (Singh & Umemoto, 2011).
Photoluminescence Property in Complexes
- Complexes involving aromatic carboxylic acid-functionalized polysulfone exhibit strong sensitization effects on fluorescence emissions, indicating potential applications in materials science and photoluminescence studies (Gao, Qiao, & Chen, 2014).
Synthesis of Peptide Amides
- Novel anchoring linkages have been developed for the synthesis of peptide amides using strategies that involve compounds similar to this compound. These developments are crucial in peptide chemistry (Patek & Lebl, 1991).
Hypoglycemic Benzoic Acid Derivatives
- Research on hypoglycemic benzoic acid derivatives, which share structural similarities with this compound, has led to the development of compounds with significant hypoglycemic activity. These compounds have potential therapeutic applications for type 2 diabetes (Grell et al., 1998).
Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3carboxylic Acid
- Efficient synthesis methods have been developed for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which are structurally related to this compound. These methods are crucial for the development of dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Luminescent Properties in Lanthanide Coordination Compounds
- The study of 4-benzyloxy benzoic acid derivatives in lanthanide coordination compounds reveals the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research has implications for material science and photophysical studies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Properties
IUPAC Name |
benzyl (3S,4R)-3-fluorosulfonyl-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUJPWZAOTLGS-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1S(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1S(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
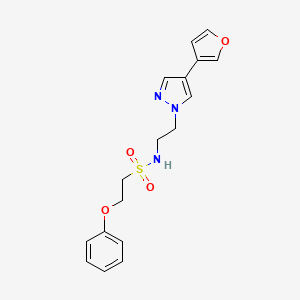

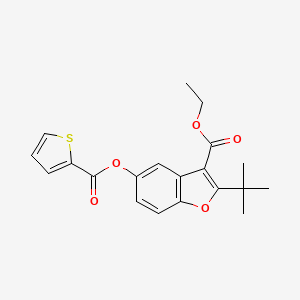
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2686188.png)
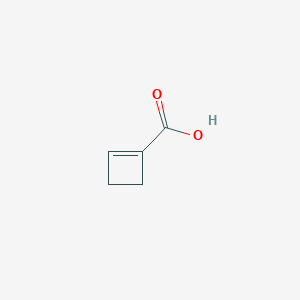
![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)
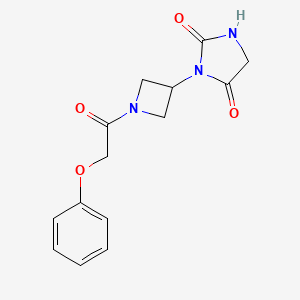
![9-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2686195.png)
![6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2686196.png)
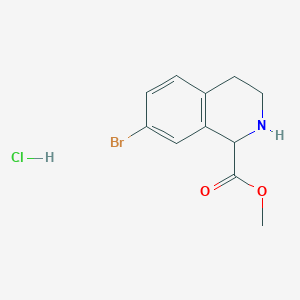
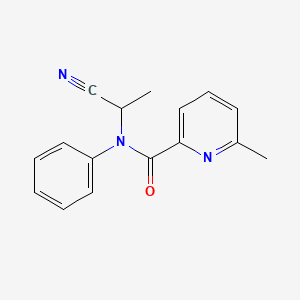
![2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid](/img/structure/B2686202.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2686203.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)
